molecular formula C16H18N2O2 B3029939 Benzyl N-(2-amino-2-phenylethyl)carbamate CAS No. 84477-93-0

Benzyl N-(2-amino-2-phenylethyl)carbamate

Cat. No.: B3029939
CAS No.: 84477-93-0
M. Wt: 270.33
InChI Key: PRGWXRXVMOOPKN-OAHLLOKOSA-N
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Description

Benzyl N-(2-amino-2-phenylethyl)carbamate is an organic compound that contains benzyl and (2-amino-2-phenylethyl) groups in its chemical structure.

Mechanism of Action

Target of Action

Benzyl N-(2-amino-2-phenylethyl)carbamate is a carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . The primary targets of this compound are therefore amines in peptide synthesis.

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . It can be installed and removed under relatively mild conditions . The nitrogen of a carbamate is relatively non-nucleophilic, which allows it to protect the amine during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide bond .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a protecting group in peptide synthesis . Its ADME properties are influenced by the conditions under which it is installed and removed. For instance, it can be removed with strong acid or heat .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct structure . By protecting the amine group during synthesis, it ensures that the peptide bond is formed correctly, leading to the production of the desired peptide .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its removal can be facilitated by the presence of strong acid or heat . Furthermore, its efficacy and stability can be affected by the conditions under which the peptide synthesis takes place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(2-amino-2-phenylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-amino-2-phenylethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(2-amino-2-phenylethyl)carbamate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Phenylethyl carbamate
  • N-methyl carbamate

Comparison

Benzyl N-(2-amino-2-phenylethyl)carbamate is unique due to the presence of both benzyl and (2-amino-2-phenylethyl) groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable subject of study in fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

benzyl N-(2-amino-2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGWXRXVMOOPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597406
Record name Benzyl (2-amino-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041261-05-5
Record name Benzyl (2-amino-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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